N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Synthesis of Novel Compounds
- Research has focused on synthesizing novel heterocyclic compounds derived from specific chemical frameworks, showing potential as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds are synthesized through reactions involving specific precursors and demonstrate significant biological activities in preliminary screenings.
Anti-inflammatory and Analgesic Agents
- Studies have also explored the synthesis and evaluation of analogs for well-known anti-inflammatory drugs. For example, derivatives synthesized through reactions with various amines have shown potent anti-inflammatory activity in models like carrageenan-induced rat paw oedema (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antimicrobial Activities
- The development of compounds with potential antimicrobial activities is another area of interest. For instance, certain novel compounds have been designed to target bacterial persisters, which are known to tolerate antibiotic treatments, without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Molecular Docking and Binding Affinity
- The binding affinity of synthesized compounds to receptors or enzymes, evaluated through molecular docking studies, is crucial for understanding their mechanism of action. Some compounds have demonstrated significant binding affinities, suggesting potential for further development as therapeutic agents (Parveen et al., 2017).
Analgesic and Anti-inflammatory Potency
- The synthesis and biological evaluation of compounds for their analgesic and anti-inflammatory potential highlight the continuous search for more effective and safer therapeutic agents. Certain newly synthesized compounds have shown promising results, surpassing standard drugs in preliminary assessments (Chhabria, Bhatt, Raval, & Oza, 2007).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, 2-methyl-6-phenoxypyrimidine, and piperazine-1-carboxylic acid. The reactions may involve:
- **Nucleophilic substitution
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-31-21-12-8-7-11-20(21)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-19-9-5-4-6-10-19/h4-12,17H,3,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZQRQVOISXCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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